molecular formula C8H14O2 B3057439 4,7-Dimethyl-2-methylidene-1,3-dioxepane CAS No. 80649-13-4

4,7-Dimethyl-2-methylidene-1,3-dioxepane

Cat. No.: B3057439
CAS No.: 80649-13-4
M. Wt: 142.2 g/mol
InChI Key: YRIZQBRESDQTOJ-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-methylidene-1,3-dioxepane is a cyclic ketene acetal compound known for its unique chemical structure and reactivity. This compound is of significant interest in the field of polymer chemistry due to its ability to undergo radical ring-opening polymerization, leading to the formation of degradable polyesters .

Preparation Methods

The synthesis of 4,7-Dimethyl-2-methylidene-1,3-dioxepane typically involves the radical ring-opening polymerization of cyclic ketene acetals. This process requires specific reaction conditions, including the presence of a radical initiator and elevated temperatures. The compound can be synthesized in high yields, making it an attractive candidate for industrial production .

Chemical Reactions Analysis

4,7-Dimethyl-2-methylidene-1,3-dioxepane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its radical ring-opening polymerization, which involves the addition of a radical species to the carbon-carbon double bond, followed by ring-opening to form a degradable ester linkage . Common reagents used in these reactions include radical initiators and stabilizers.

Scientific Research Applications

4,7-Dimethyl-2-methylidene-1,3-dioxepane has numerous scientific research applications. In chemistry, it is used to synthesize degradable polyesters through radical ring-opening polymerization. These polyesters have applications in drug delivery, packaging, and agriculture due to their biodegradability . In biology and medicine, the compound’s degradable nature makes it suitable for developing environmentally friendly materials and biomedical devices .

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-methylidene-1,3-dioxepane involves radical ring-opening polymerization. The process begins with the addition of a radical species to the carbon-carbon double bond of the cyclic ketene acetal. This addition generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation to form a ring-opened radical and a degradable ester linkage . The resulting polymer is characterized by its ester linkages, which contribute to its degradability.

Properties

IUPAC Name

4,7-dimethyl-2-methylidene-1,3-dioxepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-4-5-7(2)10-8(3)9-6/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIZQBRESDQTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC(=C)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625923
Record name 4,7-Dimethyl-2-methylidene-1,3-dioxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80649-13-4
Record name 4,7-Dimethyl-2-methylidene-1,3-dioxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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